REACTION_CXSMILES
|
[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH3:14])[CH:12]=2)[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([O:21]C)[CH:16]=2)=[N:6][C:5]1=[O:23])([CH3:3])[CH3:2].Br>O>[CH:1]([N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([CH3:14])[CH:12]=2)[C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([OH:21])[CH:16]=2)=[N:6][C:5]1=[O:23])([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1C(N=C(C2=CC=C(C=C12)C)C1=CC(=CC=C1)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heat evolves
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then refluxed for 6 hours
|
Duration
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6 h
|
Type
|
EXTRACTION
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Details
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the resulting mixture extracted thrice with 100 ml portions of a benzene: n-butanol (8:2) mixture each extract
|
Type
|
WASH
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Details
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Each extract is washed 4 times with 75 ml portions of water (the pH of the
|
Type
|
WASH
|
Details
|
last wash should
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to obtain a residue which
|
Type
|
CUSTOM
|
Details
|
is then crystallized from methanol and ethyl acetate (1:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1C(N=C(C2=CC=C(C=C12)C)C1=CC(=CC=C1)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |